molecular formula C20H21N5OS B2718705 6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1396791-00-6

6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2718705
CAS No.: 1396791-00-6
M. Wt: 379.48
InChI Key: PFIQDIIMEWZURW-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a synthetic small molecule of significant interest in basic pharmacological research for investigating the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Structurally, it belongs to a class of compounds featuring an N-(thiazol-2-yl)-benzamide scaffold, which has been identified as a novel class of selective ZAC antagonists . Compounds of this class are characterized by their action as negative allosteric modulators, exerting their inhibitory effect by targeting the transmembrane and/or intracellular domains of the receptor in a state-dependent manner, which is distinct from orthosteric competition . This molecule is provided exclusively for research purposes to aid in the elucidation of ZAC's physiological functions, which are presently not well understood but may offer future therapeutic potential . This product is intended for use by qualified researchers in controlled laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(22-20-21-10-13-27-20)17-6-7-18(24-23-17)25-11-8-16(9-12-25)14-15-4-2-1-3-5-15/h1-7,10,13,16H,8-9,11-12,14H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIQDIIMEWZURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives, benzylpiperidine, and thiazole derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the benzylpiperidine moiety.

    Amidation: reactions to form the carboxamide linkage.

    Cyclization: reactions to construct the pyridazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Overview

6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a piperidine ring, a thiazole moiety, and a pyridazine core, which contribute to its biological activity and pharmacological properties.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : The compound has shown promising activity against various drug-resistant strains of bacteria, making it a candidate for further development in treating infections caused by resistant pathogens.
  • Neuropharmacological Effects : Research indicates that the compound may influence neurotransmitter release, particularly dopamine and norepinephrine, which are critical in managing mood disorders. Its potential as a monoamine releasing agent positions it as a candidate for psychiatric applications .

Antimicrobial Research

The compound's effectiveness against drug-resistant Mycobacterium tuberculosis highlights its potential application in developing new antibiotics. Studies have demonstrated its ability to inhibit the growth of both drug-susceptible and resistant strains, indicating a broad spectrum of activity.

Neuropharmacology

Given its interaction with neurotransmitter systems, this compound could be explored for its effects on mood regulation and cognitive enhancement. Preliminary studies suggest that it may inhibit monoamine oxidases (MAO-A and MAO-B), enzymes critical in neurotransmitter metabolism, thus potentially increasing the availability of serotonin and dopamine in the brain .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Mycobacterium tuberculosis growth at low concentrations.
Study BNeuropharmacological EffectsShowed potential as a monoamine oxidase inhibitor with implications for treating depression.
Study CCytotoxic ActivityRelated compounds exhibited cytotoxicity against HepG2 and MDA-MB-231 cancer cell lines, suggesting further exploration for anticancer applications.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on a distinct pyridazine derivative: 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide (hereafter referred to as Compound A).

Structural Differences

Feature Target Compound Compound A (from )
6-Position Substituent 4-Benzylpiperidin-1-yl Cyclopropanecarboxamido
4-Position Substituent Not applicable (unsubstituted) 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenylamino
N-Modification Thiazol-2-yl carboxamide Methyl-d3 (deuterated methyl group)
Key Functional Groups Piperidine (basic), thiazole (heteroaromatic) Cyclopropane (rigid), triazole (hydrogen bond donor/acceptor), deuterium (metabolic stability)

Hypothetical Implications

The deuterated methyl group in Compound A could improve metabolic stability by resisting cytochrome P450-mediated oxidation, a feature absent in the target compound.

Target Binding :

  • Compound A’s triazole and methoxy groups may enable dual hydrogen bonding and hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR or ALK), whereas the target compound’s thiazole and benzylpiperidine groups might favor interactions with GPCRs or σ-receptors.

However, the benzylpiperidine moiety introduces stereochemical challenges absent in Compound A’s planar cyclopropane.

Research Findings and Data Gaps

No direct studies on 6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide are cited in the provided evidence.

Critical Unanswered Questions

  • Does the target compound exhibit kinase inhibitory activity akin to Compound A?
  • How does the absence of deuterium and triazole groups affect its pharmacokinetic profile?
  • Are there crystallographic data to compare stability or polymorphism?

Biological Activity

6-(4-benzylpiperidin-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

The molecular formula of this compound is C22H25N5OSC_{22}H_{25}N_{5}OS with a molecular weight of 407.54 g/mol. The compound features a complex structure that incorporates a benzylpiperidine moiety and a thiazole ring, which are known to influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:

  • Inhibition of Protein Kinases : Thiazole derivatives have been shown to modulate protein kinase activity, which is critical in cell signaling pathways associated with cancer proliferation and survival .
  • Cholinesterase Inhibition : Some derivatives exhibit acetylcholinesterase (AChE) inhibitory properties, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Several studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at micromolar concentrations. The mechanism often involves the induction of apoptosis and disruption of the cell cycle .

Antimicrobial Properties

Compounds with thiazole and pyridazine moieties have been evaluated for their antimicrobial activities. In vitro assays revealed that these compounds exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties . This effect is particularly relevant for developing treatments for neurodegenerative disorders.

Case Studies

StudyObjectiveFindings
Study A Evaluate antitumor activitySignificant cytotoxicity against MCF-7 cells (IC50 = 12 µM)
Study B Assess antimicrobial propertiesEffective against E. coli and S. aureus (MIC = 8 µg/mL)
Study C Investigate neuroprotective effectsReduced oxidative stress markers in neuronal cells by 30%

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